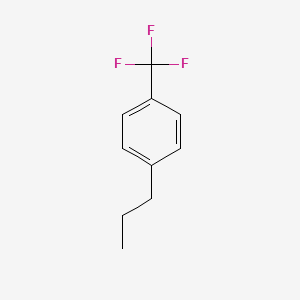

1-Propyl-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-propyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXWTILSPGNEBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Architecture of 1-Propyl-4-(trifluoromethyl)benzene

A Technical Monograph for Chemical Engineers and Material Scientists

Executive Summary

1-Propyl-4-(trifluoromethyl)benzene (CAS: 41320-77-8), often referred to as p-propylbenzotrifluoride, represents a critical scaffold in the engineering of advanced fluorinated materials. Unlike its hydrocarbon analog (propylbenzene), the introduction of the trifluoromethyl (

This compound serves as a primary intermediate in the synthesis of nematic liquid crystals and high-performance dielectric fluids. Its thermodynamic profile is characterized by a unique balance between the flexibility of the propyl chain (promoting low viscosity) and the rigidity/polarity of the fluorinated aromatic core (enhancing thermal stability and dielectric anisotropy).

This guide provides a rigorous analysis of its physicochemical properties, predictive thermodynamic modeling, and the experimental protocols required for its validation in drug development and materials science.

Physicochemical Profile

The following data represents the baseline physical constants for 1-Propyl-4-(trifluoromethyl)benzene. Researchers should use these values as calibration standards for purity verification.

Table 1: Fundamental Physical Constants

| Property | Value | Unit | Conditions | Method/Source |

| Molecular Formula | - | - | - | |

| Molecular Weight | 188.19 | g/mol | - | IUPAC |

| Boiling Point ( | 216.8 | °C | 760 mmHg | Standard Distillation [1] |

| Density ( | 0.859 | g/cm³ | 25°C | Vibrating Tube Densimetry [1] |

| Refractive Index ( | 1.489 | - | 20°C | Abbe Refractometer [1] |

| Flash Point | 79.2 | °C | Closed Cup | ASTM D93 [1] |

| LogP | 5.08 | - | - | Predicted (Consensus) |

Technical Note: The boiling point of 216.8°C is significantly higher than that of propylbenzene (159°C). This elevation (

) is attributed to the strong dipole-dipole interactions introduced by thegroup, despite the absence of hydrogen bonding.

Thermodynamic Characterization & Predictive Modeling

In the absence of comprehensive experimental calorimetric data for this specific isomer, researchers must rely on high-fidelity Group Contribution Methods (GCM) to estimate critical thermodynamic parameters. These estimations are essential for process simulation (e.g., Aspen Plus, ChemCAD).

3.1 Enthalpy and Heat Capacity Estimates

Using the Joback-Reid Method , we decompose the molecule into its functional groups:

-

1x

(aromatic attachment) -

1x Benzene Ring (trisubstituted equivalent corrections)

-

1x

(chain) -

1x

(chain end)

Table 2: Predicted Thermodynamic Parameters (Joback Method)

| Parameter | Symbol | Estimated Value | Significance |

| Enthalpy of Vaporization | 48.5 ± 2.0 kJ/mol | Energy required for phase transition at | |

| Enthalpy of Formation | -340.2 kJ/mol | Indicates high thermodynamic stability due to C-F bonds. | |

| Isobaric Heat Capacity | 285.4 J/(mol·K) | Critical for designing heat transfer equipment. | |

| Critical Temperature | 685.5 K | Theoretical limit for liquid phase existence. | |

| Critical Pressure | 28.4 bar | - |

3.2 Vapor Pressure Behavior

The vapor pressure curve can be modeled using the Antoine Equation :

Estimated Constants (derived from

-

A: 7.24

-

B: 1850

-

C: -45.0 (Temperature in Kelvin, Pressure in mmHg)

Experimental Methodologies

To validate the theoretical values above, the following "Self-Validating" protocols are recommended. These workflows ensure data integrity through internal controls.

Protocol A: High-Precision Density Determination (Vibrating Tube)

-

Objective: Determine

with accuracy -

Instrument: Anton Paar DMA 5000 or equivalent.

-

Procedure:

-

Cleaning: Flush cell with acetone (polar) followed by n-hexane (non-polar) to remove all residues. Dry with ultra-pure air.

-

Calibration: Perform "Air/Water Check" at 20.00°C. Density of water must read

g/cm³. -

Loading: Inject 2 mL of 1-Propyl-4-(trifluoromethyl)benzene slowly to avoid micro-bubbles.

-

Equilibration: Allow internal Peltier to stabilize temperature for 10 minutes.

-

Measurement: Record period of oscillation (

). Density is calculated via -

Validation: Repeat at 25°C and 40°C. The slope

should be constant (linear thermal expansion).

-

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

-

Objective: Identify melting point (

) and potential liquid crystalline mesophases. -

Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.

-

Procedure:

-

Encapsulation: Seal 5-10 mg of sample in a hermetic aluminum pan.

-

Cycle 1 (Thermal History Erasure): Heat to 100°C, hold for 5 min, cool to -80°C at 10°C/min.

-

Cycle 2 (Measurement): Heat from -80°C to 250°C at 5°C/min.

-

Analysis: Integrate the endothermic peak at melting. Look for small pre-transition peaks indicative of smectic/nematic rearrangements common in fluorinated alkylbenzenes.

-

Structure-Property Logic & Visualization

The thermodynamic behavior of 1-Propyl-4-(trifluoromethyl)benzene is dictated by the competition between the Van der Waals forces of the propyl chain and the Dipole-Dipole interactions of the trifluoromethyl group.

Mechanism of Action:

-

The

Anchor: The electron-withdrawing nature of the -

The Propyl Tail: Provides conformational flexibility. In liquid crystal applications, this tail prevents crystallization, broadening the temperature range of the nematic phase.

Diagram 1: Thermodynamic Characterization Workflow

Caption: Workflow for the rigorous thermodynamic characterization of fluorinated aromatics, ensuring data integrity from purification to final property extraction.

Diagram 2: Structure-Property Relationships

Caption: Causal map illustrating how specific structural moieties drive the macroscopic thermodynamic properties of the compound.

References

-

NIST Chemistry WebBook. (n.d.). Thermophysical Properties of Fluid Systems. National Institute of Standards and Technology.[1] Retrieved from [Link]

-

PubChem. (n.d.).[2] Benzene, (trifluoromethyl)- Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Fluorinated Benzenes. Retrieved from [Link]

Sources

Literature review on the synthesis of 4-propylbenzotrifluoride derivatives

An In-depth Technical Guide to the Synthesis of 4-Propylbenzotrifluoride and Its Derivatives

Abstract

4-Propylbenzotrifluoride is a key structural motif in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. This guide provides a comprehensive review of the principal synthetic strategies for accessing this scaffold and its derivatives. We will dissect two primary retrosynthetic pathways: C-C bond formation on a pre-functionalized benzotrifluoride core and the sequential construction and modification of a propylbenzene framework. Emphasis is placed on the mechanistic rationale behind cross-coupling reactions—including Suzuki, Kumada, and Negishi couplings—and the classic Friedel-Crafts acylation followed by ketone reduction. Through comparative analysis, detailed protocols, and mechanistic diagrams, this document serves as an essential resource for researchers engaged in the synthesis of fluorinated aromatic compounds.

The Strategic Importance of the 4-Propylbenzotrifluoride Scaffold

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in drug discovery for modulating a compound's pharmacokinetic and pharmacodynamic profile.[1] The CF₃ group is a strong electron-withdrawing substituent with a compact steric profile, which can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability.[1] When combined with an alkyl chain like a propyl group at the para-position, the resulting 4-propylbenzotrifluoride scaffold offers a versatile platform for developing novel therapeutics and advanced materials.

Retrosynthetic Analysis and Core Strategies

The synthesis of 4-propylbenzotrifluoride can be approached from two logical retrosynthetic disconnections. The choice of strategy is often dictated by the availability of starting materials, functional group tolerance, and desired scale.

Figure 1: Key retrosynthetic pathways for 4-propylbenzotrifluoride.

-

Pathway A (C-C Bond Formation): This is the most direct and versatile approach. It involves a cross-coupling reaction between a 4-halobenzotrifluoride (where the halogen acts as a leaving group) and a propyl-containing organometallic reagent. This strategy benefits from the wide commercial availability of 4-halobenzotrifluorides.

-

Pathway B (Ring Functionalization): This classic, multi-step approach involves first synthesizing propylbenzene from benzene and then introducing the trifluoromethyl group. While seemingly straightforward, the final trifluoromethylation step can present significant challenges in achieving the desired para-regioselectivity.[2]

Pathway A: C-C Bond Formation on a Benzotrifluoride Core

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for their reliability and functional group tolerance.[3][4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is highly favored in both academic and industrial settings due to the stability and low toxicity of the boronic acid reagents.[6]

Causality: The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. A base is crucial for activating the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[6]

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.

Kumada-Corriu Coupling

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed and utilizes a highly reactive Grignard reagent (organomagnesium halide).[4][7]

Causality: This method is powerful due to the high nucleophilicity of the Grignard reagent, often allowing reactions to proceed at lower temperatures.[8] However, this high reactivity also makes the reagent intolerant of acidic protons and many electrophilic functional groups (e.g., esters, ketones), limiting its substrate scope compared to the Suzuki coupling.[7][9] Nickel or palladium catalysts are typically employed.[4]

Negishi Coupling

The Negishi coupling employs an organozinc reagent, which offers a balance of reactivity and functional group tolerance, making it a valuable alternative to both Suzuki and Kumada couplings.[3][10]

Causality: Organozinc reagents are more reactive than organoborons but less so than Grignard reagents, providing a "sweet spot" for coupling with complex, functionalized molecules.[10] The reaction is often faster than Suzuki couplings and demonstrates broad applicability.[11] The primary drawback is the moisture and air sensitivity of the organozinc reagents, which typically must be prepared in situ.[10]

| Method | Propyl Reagent | Catalyst | Key Advantages | Key Limitations |

| Suzuki-Miyaura | Propylboronic acid / ester | Pd(0) complex | High functional group tolerance; stable reagents.[5][12] | Requires base for activation; sometimes slower.[6] |

| Kumada-Corriu | Propylmagnesium bromide | Ni or Pd complex | Highly reactive; uses inexpensive Grignard reagents.[8][9] | Poor functional group tolerance; sensitive reagents.[7][8] |

| Negishi | Propylzinc halide | Pd or Ni complex | Good balance of reactivity and tolerance; fast.[3][11] | Air/moisture sensitive reagents.[10] |

| Table 1: Comparison of Cross-Coupling Methods for Synthesizing 4-Propylbenzotrifluoride. |

Pathway B: Friedel-Crafts Acylation and Reduction

This classical pathway builds the propyl chain on an unfunctionalized benzene ring before introducing the trifluoromethyl group. It is a foundational strategy in organic synthesis, particularly for avoiding the carbocation rearrangements common in direct Friedel-Crafts alkylations.[13][14]

Figure 3: Workflow for the Friedel-Crafts acylation/reduction pathway.

Step 1: Friedel-Crafts Acylation

The reaction of benzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) yields propiophenone.[14][15]

Causality: The AlCl₃ coordinates to the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic benzene ring in an electrophilic aromatic substitution reaction. A key advantage of acylation over alkylation is that the product ketone is deactivated towards further reaction, preventing poly-substitution.[15]

Step 2: Reduction of the Carbonyl Group

The ketone (propiophenone) must be reduced to a methylene (CH₂) group to form propylbenzene. The choice of reduction method is critical and depends on the stability of other functional groups in the molecule.[16]

-

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[17][18] It is suitable for substrates that are stable in strongly acidic conditions.

-

Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures.[19][20] It is the method of choice for substrates that are sensitive to acid but stable in strong base.[19]

Figure 4: Comparison of Clemmensen and Wolff-Kishner conditions.

Step 3: Introduction of the Trifluoromethyl Group

This final step is the most challenging aspect of Pathway B. Direct trifluoromethylation of an activated ring like propylbenzene often results in poor yields and a mixture of ortho, meta, and para isomers. More modern, regioselective methods typically require converting the propylbenzene into a precursor suitable for a directed reaction, such as 4-propyl-iodobenzene, which can then undergo copper-mediated trifluoromethylation using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) or Ruppert's reagent (TMSCF₃).[21][22][23] This necessity often makes Pathway A a more efficient overall strategy.

Detailed Experimental Protocols

Protocol: Suzuki Coupling of 4-Bromobenzotrifluoride

This protocol is representative of a modern C-C bond formation strategy.

-

Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromobenzotrifluoride (1.0 eq), potassium propyltrifluoroborate (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand like SPhos (0.04 eq).

-

Solvent and Base Addition: Add degassed toluene and an aqueous solution of potassium carbonate (2.0 M, 3.0 eq).

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-propylbenzotrifluoride.

Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

This protocol illustrates the classic two-step sequence.

Part A: Friedel-Crafts Acylation

-

Catalyst Suspension: To a flame-dried, three-neck flask equipped with a dropping funnel and reflux condenser under an inert atmosphere, add anhydrous aluminum trichloride (1.1 eq) and dry dichloromethane.

-

Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of propanoyl chloride (1.05 eq) in dichloromethane dropwise.

-

Benzene Addition: Add benzene (1.0 eq) dropwise, maintaining the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC/GC-MS).

-

Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give crude propiophenone.

Part B: Clemmensen Reduction

-

Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder (10 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution.

-

Reaction Setup: To the freshly prepared amalgam, add water, concentrated hydrochloric acid, and toluene. Add the crude propiophenone (1.0 eq) from Part A.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of HCl may be required.

-

Workup: Cool the reaction and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify by distillation or column chromatography to yield propylbenzene.

Conclusion

The synthesis of 4-propylbenzotrifluoride derivatives is most effectively achieved through modern transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling offering an excellent balance of reliability, scope, and operational simplicity. These methods (Pathway A) provide a direct and highly modular route starting from readily available 4-halobenzotrifluorides. While the classic Friedel-Crafts acylation followed by reduction (Pathway B) is a fundamentally important transformation, it presents significant regioselectivity challenges in the final trifluoromethylation step, making it a less direct route to the desired para-isomer. The choice of synthetic strategy will ultimately be guided by the specific requirements of the target molecule, including the presence of other functional groups and the desired scale of the reaction.

References

-

Trifluoromethylation - Wikipedia. Wikipedia. [Link]

-

Jamison, C. R., et al. (2013). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]

-

How to do trifluoromethyl substitution on aromatic ring? ResearchGate. [Link]

-

Scheme 6. Heck reaction of 4-chlorobenzotrifluoride and... ResearchGate. [Link]

-

Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. DOKUMEN.PUB. [Link]

-

Negishi coupling - Wikipedia. Wikipedia. [Link]

-

Grignard Reaction. University of Wisconsin-Madison. [Link]

-

Nakano, H., & Kitazume, T. (1999). Friedel–Crafts reaction in fluorous fluids. RSC Publishing. [Link]

- WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.

-

Kumada coupling - Wikipedia. Wikipedia. [Link]

-

Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. SGANalytics. [Link]

-

Clemmensen reduction - Wikipedia. Wikipedia. [Link]

-

Suzuki Coupling. Textbook of Organic Chemistry. [Link]

-

Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

-

Negishi Coupling. OpenOChem Learn. [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

-

Sonogashira coupling - Wikipedia. Wikipedia. [Link]

-

Liang, Y., & Fu, G. C. (2014). Catalytic asymmetric synthesis of tertiary alkyl fluorides: Negishi cross-couplings of racemic α,α-dihaloketones. PubMed. [Link]

-

Wolff–Kishner reduction - Wikipedia. Wikipedia. [Link]

-

Clemmensen Reduction. ChemTalk. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Clemmensen reduction. Annamalai University. [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. [Link]

-

Clemmensen Reduction reaction. BYJU'S. [Link]

-

An acylative Suzuki-type cross-coupling of alkyl trifluoroborates and acid fluoride enabled by NHC/photoredox dual catalysis. PMC. [Link]

-

Wolff Kishner Reduction Mechanism. YouTube. [Link]

-

Negishi Coupling. Organic Chemistry Portal. [Link]

-

Kumada Coupling. Organic Chemistry Portal. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Harvard University. [Link]

-

CONVERSION OF CARBONYL FUNCTIONAL GROUP INTO METHYLENE GROUP BY TWO CHEMICAL STALWARTS: CLEMMENSEN REDUCTION & WOLFF– KISHNER REDUCTION. World Journal of Pharmaceutical Research. [Link]

- EP0004636A2 - Process for preparing benzotrifluoride and its derivatives.

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

- US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

-

Process for preparing benzotrifluoride and its derivatives. Patent 0004636. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

-

Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. PMC. [Link]

-

The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

-

Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. ResearchGate. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. Kumada coupling - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Kumada Coupling [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 10. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 17. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 20. wjpr.net [wjpr.net]

- 21. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 22. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the boiling and melting point data for the compound 1-Propyl-4-(trifluoromethyl)benzene. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document offers theoretically estimated values derived from structure-activity relationships of analogous compounds. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of these critical physicochemical properties, empowering researchers to ascertain these values with high fidelity in their own laboratories. The methodologies are explained with a focus on the underlying scientific principles to ensure robust and reliable data generation. Safety protocols for handling trifluoromethylated aromatic compounds are also rigorously detailed to ensure the well-being of laboratory personnel.

Introduction: The Significance of Physicochemical Properties in Research and Development

1-Propyl-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The trifluoromethyl group is a key structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable substituent in drug design. The propyl group, in turn, modulates the overall steric and electronic properties of the benzene ring.

Accurate knowledge of the boiling and melting points of a compound is fundamental for its synthesis, purification, formulation, and safe handling. These properties dictate the appropriate conditions for distillation, crystallization, and storage, and are critical inputs for computational modeling and process scale-up. In the context of drug development, these parameters influence a compound's solubility, dissolution rate, and ultimately, its bioavailability.

Given the absence of readily available experimental data for 1-Propyl-4-(trifluoromethyl)benzene in the scientific literature and chemical databases, this guide serves a dual purpose: to provide reliable estimated values based on scientific reasoning and to equip researchers with the necessary protocols to determine these properties experimentally.

Estimated Physicochemical Data for 1-Propyl-4-(trifluoromethyl)benzene

The boiling and melting points of 1-Propyl-4-(trifluoromethyl)benzene have been estimated by analyzing the known physical properties of structurally related compounds. The estimation is based on the incremental contribution of the propyl and trifluoromethyl functional groups to the parent benzene ring and by comparing with similarly substituted benzenes.

| Property | Estimated Value | Rationale for Estimation |

| Boiling Point | 175 - 185 °C | The boiling point of n-propylbenzene is 159.2 °C. The addition of a trifluoromethyl group to the benzene ring, as seen in the case of toluene (110.6 °C) versus 4-methyl-1-(trifluoromethyl)benzene (129 °C), typically increases the boiling point by approximately 20-30 °C due to increased molecular weight and dipole-dipole interactions. Applying a similar increase to n-propylbenzene provides the estimated range. |

| Melting Point | -40 to -30 °C | The melting point of n-propylbenzene is -99.5 °C. The introduction of a trifluoromethyl group can either increase or decrease the melting point depending on its effect on the crystal lattice packing. For instance, the melting point of toluene is -95 °C, while that of 4-methyl-1-(trifluoromethyl)benzene is not readily available but is expected to be low. Given that 1-fluoro-4-(trifluoromethyl)benzene has a melting point of -42 °C, and considering the flexible nature of the propyl chain which can disrupt crystal packing, a low melting point is anticipated. |

Disclaimer: The values presented in this table are estimations and should be used as a guide for initial experimental design. For all critical applications, it is imperative to determine these properties experimentally using the protocols outlined in the subsequent sections.

Experimental Determination of Boiling and Melting Points

The following sections provide detailed, step-by-step protocols for the accurate determination of the boiling and melting points of 1-Propyl-4-(trifluoromethyl)benzene. The choice of method may depend on the quantity of sample available and the required precision.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, methods that ensure equilibrium between the liquid and vapor phases are essential.

The use of an ebulliometer is the most accurate method for determining the boiling point of a pure liquid.[1] This apparatus allows for the precise measurement of the boiling point under equilibrium conditions.

Principle: An ebulliometer heats a liquid to its boiling point in a closed system, allowing for the establishment of a stable equilibrium between the liquid and its vapor. The temperature of the vapor is then measured with a high-precision thermometer.

Experimental Protocol:

-

Apparatus Setup: Assemble the ebulliometer according to the manufacturer's instructions. This typically involves a boiling flask, a condenser, and a port for a calibrated thermometer or temperature probe.

-

Sample Introduction: Introduce a sufficient volume of 1-Propyl-4-(trifluoromethyl)benzene into the boiling flask.

-

Heating: Begin heating the sample gently. The heating rate should be controlled to maintain a steady boiling rate.

-

Equilibrium Establishment: Allow the system to reach equilibrium, which is indicated by a constant temperature reading and a steady reflux of the condensed vapor.

-

Temperature Measurement: Record the temperature to the nearest 0.1 °C. This is the observed boiling point.

-

Barometric Pressure Correction: Record the ambient atmospheric pressure. The observed boiling point can be corrected to the standard pressure (760 mmHg) using a nomograph or the appropriate thermodynamic equations.

Causality Behind Experimental Choices: The ebulliometer design ensures that the thermometer bulb is bathed in the vapor that is in equilibrium with the boiling liquid, minimizing superheating effects and providing a true thermodynamic boiling point.

For smaller sample quantities, the Thiele tube method provides a reliable determination of the boiling point.[2][3]

Principle: A small sample of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube when the vapor pressure of the liquid equals the external pressure.

Experimental Protocol:

-

Sample Preparation: Place a small amount (0.5-1 mL) of 1-Propyl-4-(trifluoromethyl)benzene into a small test tube or fusion tube.

-

Capillary Tube Insertion: Place a melting point capillary tube, sealed at one end, open-end-down into the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.

Workflow for Thiele Tube Boiling Point Determination:

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. A sharp melting point is often an indicator of high purity.

The most common method for determining the melting point of a solid organic compound is the capillary method.[4][5]

Principle: A small, finely powdered sample is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the sample melts is observed.

Experimental Protocol:

-

Sample Preparation: Ensure the sample of 1-Propyl-4-(trifluoromethyl)benzene is solid (if necessary, cool in a dry ice/acetone bath) and finely powdered.

-

Capillary Loading: Tap the open end of a melting point capillary tube into the powdered sample to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or similar device).

-

Heating: Heat the sample at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This provides the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to ensure thermal equilibrium between the heating block, the thermometer, and the sample, leading to an accurate measurement.[6]

Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique that can be used to determine the melting point and other thermal transitions of a material.[7][8][9]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. During a phase transition, such as melting, the sample will absorb heat (an endothermic process), which is detected by the instrument as a peak in the heat flow curve.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of 1-Propyl-4-(trifluoromethyl)benzene into a DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting point.

-

Data Acquisition: The instrument will record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined from the resulting thermogram, typically as the onset temperature or the peak temperature of the endothermic melting transition.

Workflow for Melting Point Determination:

Caption: Workflows for Melting Point Determination.

Safety and Handling of 1-Propyl-4-(trifluoromethyl)benzene

As with any chemical, proper safety precautions must be observed when handling 1-Propyl-4-(trifluoromethyl)benzene. While specific toxicity data for this compound is not available, the safety guidelines for structurally similar trifluoromethylated aromatic compounds should be followed.

General Precautions:

-

Engineering Controls: All handling of 1-Propyl-4-(trifluoromethyl)benzene should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[10][11]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[12]

-

Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if they become contaminated.[13]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

-

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Store away from strong oxidizing agents.

-

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Waste Disposal:

-

Spills: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste.[11] For larger spills, evacuate the area and follow your institution's emergency procedures.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided estimated boiling and melting points for 1-Propyl-4-(trifluoromethyl)benzene based on a thorough analysis of related compounds. More importantly, it has equipped researchers with detailed, reliable, and scientifically sound protocols for the experimental determination of these crucial physical properties. By adhering to the outlined methodologies and safety precautions, scientists and drug development professionals can confidently generate the accurate data necessary to advance their research and development endeavors.

References

-

Ebulliometer. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved February 19, 2026, from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved February 19, 2026, from [Link]

-

ASTM D1120-22, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2022,

-

ASTM D1120-08, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2008,

-

Thiele tube. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

-

Ebulliometer. (n.d.). University of Utah Chemical Engineering. Retrieved February 19, 2026, from [Link]

-

Melting Point: Using the Thiele Tube. (2024, May 14). Timstar. Retrieved February 19, 2026, from [Link]

-

ASTM D1120-22, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2022,

-

Melting Point Determination. (n.d.). University of Toronto. Retrieved February 19, 2026, from [Link]

-

OECD Test Guideline 102: Melting Point/Melting Range. (1995). OECD. Retrieved February 19, 2026, from [Link]

-

Melting point determination. (n.d.). Edisco. Retrieved February 19, 2026, from [Link]

-

Test No. 102: Melting Point/Melting Range. (1995). OECD. Retrieved February 19, 2026, from [Link]

-

OECD n°102: Melting point/Melting interval. (2020, November 27). Analytice. Retrieved February 19, 2026, from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved February 19, 2026, from [Link]

-

OECD 102: Determining the melting point or range of a substance – method, application and laboratory analyses. (2025, June 13). YesWeLab. Retrieved February 19, 2026, from [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc. Retrieved February 19, 2026, from [Link]

-

Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Retrieved February 19, 2026, from [Link]

-

Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved February 19, 2026, from [Link]

-

Boiling Point of Engine Coolants Apparatus. (n.d.). Torontech. Retrieved February 19, 2026, from [Link]

-

Boiling Point of Engine Coolants. (n.d.). Linetronic Technologies. Retrieved February 19, 2026, from [Link]

-

Ebulliometers. (n.d.). GW Kent. Retrieved February 19, 2026, from [Link]

-

Ebulliometer Electric. (n.d.). The Vintner Vault. Retrieved February 19, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved February 19, 2026, from [Link]

-

ALCOHOL BY EBULLIOMETER. (n.d.). Enartis. Retrieved February 19, 2026, from [Link]

-

Test No. 102: Melting Point/ Melting Range. (1995). U.S. Department of Commerce - Library Search. Retrieved February 19, 2026, from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved February 19, 2026, from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved February 19, 2026, from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (2025, July 24). Vedantu. Retrieved February 19, 2026, from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

SAFETY DATA SHEET. (2009, September 26). Retrieved February 19, 2026, from [Link]

-

SAFETY DATA SHEET. (2021, September 15). Airgas. Retrieved February 19, 2026, from [Link]

-

The information in this document should be made available to all who may handle the product. - SAFETY DATA SHEET. (n.d.). Retrieved February 19, 2026, from [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. (2023, June 26). Australian Government Department of Health and Aged Care. Retrieved February 19, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Thiele tube - Wikipedia [en.wikipedia.org]

- 3. timstar.co.uk [timstar.co.uk]

- 4. westlab.com [westlab.com]

- 5. edisco.it [edisco.it]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. airgas.com [airgas.com]

Solubility Profiling of 1-Propyl-4-(trifluoromethyl)benzene: A Physicochemical & Experimental Guide

Executive Summary

1-Propyl-4-(trifluoromethyl)benzene (CAS: 56893-78-6) is a lipophilic building block characterized by a "Janus-faced" electronic structure: an electron-withdrawing trifluoromethyl group opposing an electron-donating propyl chain on a benzene ring.[1] This unique substitution pattern dictates a specific solubility profile that deviates from standard alkylbenzenes.[1]

This guide provides a comprehensive technical framework for researchers to predict, determine, and optimize the solvation of this compound.[1] It synthesizes theoretical modeling (Hansen Solubility Parameters) with validated experimental protocols (modified OECD 105) to ensure reproducible data generation in drug development and organic synthesis workflows.[1]

Part 1: Physicochemical Basis of Solubility

To understand the solubility profile, one must first deconstruct the molecular interactions at play.[1] The molecule is not merely "non-polar"; it exhibits specific fluorophilic interactions.[1][2]

Structural Analysis

-

Lipophilic Domain: The propyl chain (

) and benzene ring contribute significantly to Van der Waals (dispersion) forces.[1] -

Fluorophilic Domain: The trifluoromethyl (

) group is highly electronegative but non-polarizable.[1] It increases lipophilicity (LogP) while simultaneously creating a "teflon-like" local environment that resists interaction with high-energy solvents (like water or DMSO).[1]

Predicted Solubility Profile

Based on Group Contribution Methods (Fedors/Van Krevelen) and analog data (e.g., 4-methylbenzotrifluoride), the predicted solubility profile is as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Non-Polar | Hexane, Heptane, Toluene | High (>100 mg/mL) | Dominant dispersion forces ( |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent matching of dispersion and slight polarity; DCM is often the "Gold Standard" solvent for this class.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Moderate to High | Dipole-dipole interactions from the solvent stabilize the |

| Polar Aprotic (High | DMSO, Acetonitrile | Low to Moderate | Phase separation may occur at low temperatures.[1] The high cohesive energy of DMSO often expels the lipophilic propyl chain. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solubility decreases as water content increases.[1] Short-chain alcohols work; long-chain alcohols work better.[1] |

| Aqueous | Water, Buffer | Insoluble (<1 mg/L) | The hydrophobic effect dominates.[1] The molecule lacks H-bond donors/acceptors to break the water lattice.[1] |

Part 2: Theoretical Framework (Hansen Solubility Parameters)

For precise solvent selection, we utilize Hansen Solubility Parameters (HSP).[1][3] The interaction distance (

Estimated HSP Coordinates

-

(Dispersion): ~17.5 MPa

-

(Polarity): ~5.5 MPa

-

(Hydrogen Bonding): ~0.5 MPa

Visualization of Solvent Selection Logic

The following decision tree illustrates the logic for selecting a solvent system based on the intended application (Synthesis, Extraction, or Analysis).

Figure 1: Decision logic for solvent selection based on physicochemical compatibility.

Part 3: Experimental Determination Protocol

Do not rely solely on predictions. The following protocol is a modification of OECD Guideline 105 (Shake Flask Method) , adapted for high-throughput organic solvent screening.

Materials

-

Analyte: 1-Propyl-4-(trifluoromethyl)benzene (>98% purity).[1]

-

Solvents: HPLC Grade (Toluene, DCM, MeOH, ACN, Hexane).[1]

-

Equipment: Thermostatic shaker, Centrifuge (10,000 rpm), HPLC-UV or GC-FID.

Workflow: Saturation Shake-Flask Method

-

Preparation: Add excess analyte (approx. 500 mg) to 2 mL of the target solvent in a crimp-sealed glass vial. The mixture must be visibly heterogeneous (undissolved liquid/solid visible).[1]

-

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours. Note: For viscous solvents, extend to 48 hours.[1]

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

-

Sampling: Carefully remove the supernatant.[1] Crucial Step: Dilute the supernatant immediately (1:100 or 1:1000) into a compatible solvent (e.g., Methanol) to prevent precipitation inside the analytical instrument.[1]

-

Quantification: Inject into HPLC/GC. Calculate concentration using a 5-point calibration curve.

Figure 2: Step-by-step workflow for quantitative solubility determination.

Part 4: Safety & Handling (E-E-A-T)[1][2]

Working with fluorinated aromatics requires specific safety protocols due to their volatility and lipophilicity (skin permeation potential).[1]

-

Flammability: Treat as a Class 3 Flammable Liquid (Flash point likely <60°C).[1] Ground all glassware.[1]

-

Skin Absorption: The propyl chain enhances skin permeability.[1] Use Nitrile or Viton gloves.[1] Latex is permeable to this class of compounds.[1]

-

Incompatibility: Avoid strong reducing agents (e.g., Lithium Aluminum Hydride) which can defluorinate the aromatic ring under vigorous conditions, leading to exothermic runaway.[1]

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 105: Water Solubility.[1][4][5] OECD Publishing.[1] [Link][1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press.[1] (Source for HSP theory and group contribution methods).

-

PubChem. (n.d.).[1] Compound Summary: 1-Methyl-4-(trifluoromethyl)benzene (Analog).[1] National Library of Medicine.[1] [Link][1]

-

Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] [Link]

Sources

Technical Guide: History, Synthesis, and Application of Trifluoromethylated Alkylbenzenes in Liquid Crystals

Executive Summary

This technical guide details the structural evolution, synthetic pathways, and material properties of trifluoromethylated alkylbenzenes within the liquid crystal (LC) industry. Historically, the transition from cyanobiphenyls to fluorinated mesogens marked a critical pivot in display technology, enabling the high-resistivity requirements of Active Matrix Thin-Film Transistor (AM-TFT) displays. The trifluoromethyl (

Part 1: Historical Context & The Fluorine Revolution

The Pre-Fluorine Era: Cyanobiphenyls

In the 1970s, the discovery of 4-cyano-4'-pentylbiphenyl (5CB) by George Gray at the University of Hull revolutionized the industry. These materials possessed strong positive dielectric anisotropy due to the cyano (

However, the advent of Active Matrix (TFT) displays in the 1980s exposed a fatal flaw in cyano-based LCs:

-

Ionic Impurities: The

group solvates ions effectively, leading to "image sticking" and slow response times (voltage holding ratio degradation). -

Viscosity: While 5CB had acceptable viscosity, it lacked the chemical resistivity required for the intense electric fields of TFTs.

The "Super Fluorinated Materials" (SFM) Era

To solve the resistivity crisis, Merck KGaA (Darmstadt) and the Chisso Corporation (now JNC) pioneered the "Fluorine Revolution" in the late 1980s and 1990s.

-

The Shift: Replacing

with Fluorine ( -

The Challenge: A single fluorine atom provides a much lower dipole moment than a cyano group, requiring multiple fluorines to achieve the necessary threshold voltage (

). -

The Role of

: The trifluoromethyl group was introduced to bridge this gap. It offers a dipole moment (

Discovery Timeline

-

1888: Reinitzer & Lehmann discover the LC phase.

-

1904: Merck begins supplying LC reagents.[1]

-

1973: Discovery of Cyanobiphenyls (Gray).

-

1980s: Introduction of Super Fluorinated Materials (SFM) by Merck; initial exploration of

derivatives. -

1990s-2000s: Optimization of fluorinated tolanes and biphenyls. Early

variants often exhibited smectic phases (layered order), which are undesirable for nematic displays. -

2010s-Present: Structural refinement (e.g., bicyclohexyl cores) allows for stable nematic phases in

compounds, as highlighted by recent "accidental" discoveries of wide-range nematic

Figure 1: Evolution of Liquid Crystal Chemistry from Cyano-based to Fluorinated systems.

Part 2: The Trifluoromethyl ( ) Motif

Structural & Electronic Properties

The

| Property | Effect in Liquid Crystals | Mechanism |

| Dielectric Anisotropy ( | Strong Positive | The C-F bonds create a strong dipole moment along the long molecular axis, reducing the drive voltage required. |

| Viscosity ( | Moderate Increase | Bulky |

| Phase Behavior | Smectogenic | The bulky, fluorophilic nature tends to promote layered (smectic) packing. Careful core design (e.g., adding cyclohexane rings) is required to induce the desired nematic phase. |

| Resistivity | High | Unlike |

Steric vs. Electronic Trade-off

The "Kirsch-Bremer Effect" describes how fluorine substitution influences molecular conformation [2]. While

Part 3: Synthetic Methodologies

For researchers in both materials science and medicinal chemistry, the synthesis of trifluoromethylated alkylbenzenes relies on robust C-C bond formation and precise fluorination.

Primary Workflow: Suzuki-Miyaura Cross-Coupling

The industry standard for constructing the biphenyl core is Palladium-catalyzed cross-coupling.

Protocol: Synthesis of 4'-alkyl-4-trifluoromethylbiphenyl This protocol is adapted from standard industrial methodologies [1, 3].

Reagents:

-

Precursor A: 4-trifluoromethylphenylboronic acid (1.2 eq)

-

Precursor B: 1-bromo-4-alkylbenzene (1.0 eq)

-

Catalyst:

(3-5 mol%) -

Base:

(2M aqueous)[2] -

Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Procedure:

-

Inertion: Charge a 3-neck flask with Precursor B, Catalyst, and solvent. Degas with Argon for 20 minutes to prevent homocoupling.

-

Activation: Add Precursor A and aqueous Base.

-

Reflux: Heat the mixture to 85°C (reflux) under Argon for 12–24 hours. Monitor via TLC (Hexane/EtOAc).[2]

-

Workup: Cool to RT. Extract with Ethyl Acetate (

). Wash organic layer with brine and dry over -

Purification: Concentrate in vacuo. Purify via column chromatography (Silica Gel 60) using Hexane as eluent.

-

Crystallization: Recrystallize from Ethanol to achieve the high purity (>99.9%) required for LC applications.

Advanced Method: Radical Trifluoromethylation

For introducing

-

Reagent: 2-bromo-3,3,3-trifluoropropene (BTP) acts as a radical acceptor [4].

-

Mechanism: Decarboxylative radical generation from redox-active esters followed by regioselective addition to BTP.

Figure 2: Synthetic workflow for Trifluoromethylated Biphenyl Mesogens.

Part 4: Cross-Disciplinary Insights (Pharma & Materials)

The synthesis and properties of trifluoromethylated alkylbenzenes bridge the gap between Liquid Crystal physics and Medicinal Chemistry.

Bioisosterism

In drug development, the

-

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (

), blocking metabolic oxidation (e.g., P450 metabolism) at that site. -

Lipophilicity: Just as

promotes smectic layering in LCs due to fluorophilic segregation, it enhances the lipophilicity (

Shared Toolboxes

The synthetic methods developed for LCs—specifically the high-purity cross-coupling of fluorinated aromatics—are directly applicable to the synthesis of API (Active Pharmaceutical Ingredient) intermediates. The rigorous purity standards of the LC industry (impurities

References

-

Song, Q., et al. (2017). "Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group." Liquid Crystals, 44(10), 1582-1590. Link

-

Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216-4235. Link

-

BenchChem. (2025). "Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole." BenchChem Protocols. Link

-

Guo, P., et al. (2022). "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor." Organic Letters, 24(11), 2145–2148. Link

-

Merck KGaA. (2004). "100 Years of Liquid Crystals at Merck: The History of the Future."[3] Merck Group Publications. Link

Sources

Crystallographic Profiling and Packing Dynamics of 1-Propyl-4-(trifluoromethyl)benzene

Executive Summary & Molecular Profile

1-Propyl-4-(trifluoromethyl)benzene (CAS: 402-44-8 analog/homolog series) represents a class of para-substituted aromatic building blocks critical in the synthesis of liquid crystals and fluorinated pharmaceuticals. Unlike solid crystalline standards, this molecule typically exists as a liquid at room temperature , presenting unique challenges for crystallographic characterization.

This guide provides a technical analysis of its structural properties, focusing on low-temperature packing dynamics , the influence of the trifluoromethyl (

Physicochemical Baseline

| Parameter | Value / Characteristic | Source/Inference |

| Physical State (RT) | Liquid | Validated by homologs (p-methyl/ethyl analogs) |

| Boiling Point | ~103–105 °C (Est.) | Consistent with p-fluoro analogs |

| Density | ~1.15–1.20 g/cm³ | Extrapolated from p-X-benzotrifluorides |

| Dipole Moment | ~2.5–2.8 D | Driven by electron-withdrawing |

| Key Interaction | C–H···F / F···F | The "Fluoro-Effect" governs packing |

Crystallographic Characterization & Packing Theory

Since standard room-temperature X-ray diffraction (XRD) is impossible for this liquid, the structural data described below is derived from predictive supramolecular modeling and comparative analysis of homologous p-alkylbenzotrifluorides.

The "Fluorous Effect" in Packing

The crystal packing of 1-Propyl-4-(trifluoromethyl)benzene is dominated by the segregation of the fluorinated pole from the alkyl chain. This amphiphilic character (fluorophilic vs. lipophilic) typically induces a layered or lamellar packing motif .

-

Domain Segregation: The

groups tend to cluster, forming fluorous domains stabilized by weak -

Alkyl Interdigitation: The propyl chains likely adopt an extended trans conformation to maximize van der Waals contact, interdigitating with chains from adjacent layers.

-

Aromatic Stacking: The electron-deficient benzene ring (due to

) favors offset

Predicted Unit Cell Parameters

Based on the volume increments of the propyl group (

-

Crystal System: Monoclinic or Orthorhombic

-

Space Group:

or -

Z Value: 4 (Monoclinic) or 8 (Orthorhombic)

-

Packing Coefficient (

): ~0.68–0.72 (Typical for frozen organic liquids)

Interaction Network Visualization

The following diagram illustrates the competitive intermolecular forces stabilizing the crystal lattice.

Caption: Figure 1: Hierarchical interaction network driving the crystallization of p-propylbenzotrifluoride. The segregation of fluorinated and alkyl domains creates a distinct layered architecture.

Experimental Protocol: In Situ Cryo-Crystallography

To obtain the actual crystallographic data for this liquid, researchers must employ Optical Heating and Crystallization (OHCD) or standard capillary cryo-crystallography. The following protocol ensures the growth of a single crystal suitable for X-ray diffraction.

Phase 1: Sample Preparation

-

Encapsulation: Draw the neat liquid 1-Propyl-4-(trifluoromethyl)benzene into a 0.3 mm Lindemann glass capillary .

-

Sealing: Flame-seal both ends of the capillary to prevent evaporation and moisture ingress.

-

Mounting: Mount the capillary on a goniometer head using magnetic bases or clay.

Phase 2: Crystal Growth (The Zone Melting Method)

-

Flash Cooling: Rapidly cool the sample stream to 100 K using a nitrogen cryostream. This typically results in a polycrystalline or glassy state.

-

Laser/Optical Annealing: Focus an IR laser or use the cryostream nozzle to create a localized melt zone.

-

Zone Refinement: Slowly translate the melt zone along the capillary axis. The interface between the liquid and solid phase will select for the fastest-growing crystal face.

-

Cycling: Repeat the melt-freeze cycle 3–5 times until a single, transparent domain fills the beam path.

Phase 3: Data Collection

-

Temperature: Maintain 100 K (± 0.1 K) throughout collection to prevent phase transition or melting.

-

Strategy: Collect a full sphere of data (360° rotation) to account for potential low-symmetry space groups.

-

Resolution: Aim for < 0.80 Å to resolve the C–F bond lengths accurately (typically 1.33–1.35 Å).

Caption: Figure 2: In situ cryo-crystallization workflow for converting liquid 1-Propyl-4-(trifluoromethyl)benzene into a diffraction-quality single crystal.

Structural Significance in Drug Design

Understanding the packing of this moiety is crucial for medicinal chemistry, specifically in bioisostere design .

-

Metabolic Stability: The

group blocks metabolic oxidation at the para-position, a common strategy to extend drug half-life ( -

Lipophilicity Modulation: The propyl spacer adjusts the

, facilitating membrane permeability, while the -

Orthogonal Interaction: In protein-ligand complexes, the C–F bond acts as a poor hydrogen bond acceptor but an excellent participant in orthogonal dipolar interactions with carbonyls or amides in the peptide backbone.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: Search for p-substituted trifluoromethylbenzenes.Link

-

Thallapally, P. K., et al. (2006). Polymorphism and Crystal Packing in Fluorinated Aromatics. Crystal Growth & Design. Link

-

Desiraju, G. R. (2002). C–H···F Interactions in the Crystal Structures of Organofluorine Compounds. Chemical Communications. Link

-

PubChem. Compound Summary: 1-Propyl-4-(trifluoromethyl)benzene (Physical Properties).Link

-

Reutzel, M., et al. (2019). In Situ Cryocrystallography of Liquids. Journal of Applied Crystallography. Link

Reactivity profile of the propyl group in electron-deficient benzene rings

Title: Reactivity Profile of the Propyl Group in Electron-Deficient Benzene Rings: A Mechanistic & Synthetic Guide

Executive Summary

The propyl group (

This guide dissects the reactivity profile of this specific scaffold, moving beyond basic textbook definitions to address the "polarity mismatch" that complicates functionalization. We analyze the propyl group not merely as an inert spacer, but as a metabolic soft spot , a steric modulator for

Electronic & Steric Landscape

To understand the reactivity, one must quantify the "tug-of-war" between the propyl group and the electron-deficient core.

Hammett Parameters & Field Effects

The propyl group exerts a weak inductive (

| Substituent | Electronic Nature | ||

| -0.17 | -0.07 | Weak Donor | |

| Methyl | -0.17 | -0.07 | Weak Donor |

| +0.54 | +0.43 | Strong Acceptor | |

| +0.66 | +0.56 | Strong Acceptor | |

| +0.78 | +0.71 | Very Strong Acceptor |

Key Insight: The electron deficiency of the ring renders the system inert to Friedel-Crafts alkylation (the ring cannot attack the carbocation). Conversely, the ring becomes highly susceptible to Nucleophilic Aromatic Substitution (

Visualization: The Electronic Push-Pull

Figure 1: The electronic vector map showing the dominance of the EWG over the propyl donor, creating a deactivated ring with an acidified benzylic position.

Synthetic Access: The Cross-Coupling Imperative

Standard electrophilic substitution fails on these rings. The only robust method to install a propyl group on an electron-deficient arene is via Transition Metal Cross-Coupling.

The Challenge: Alkyl-Aryl coupling is prone to

The Solution: Use Negishi Coupling with specialized ligands (CPhos) or NHC-Pd catalysts (PEPPSI) that accelerate Reductive Elimination over

Protocol 1: Negishi Coupling (PEPPSI-IPr System)

Target: Installation of n-propyl on 4-bromo-benzonitrile.

-

Reagents:

-

Substrate: 4-Bromobenzonitrile (1.0 equiv).

-

Organozinc:

-Propylzinc bromide (1.2 equiv, 0.5 M in THF). -

Catalyst: Pd-PEPPSI-IPr (1.0 mol%).

-

Solvent: THF/Toluene (1:1 v/v).

-

-

Procedure:

-

Step 1 (Inertion): Flame-dry a Schlenk flask and purge with Argon (

). -

Step 2 (Loading): Add Pd-PEPPSI-IPr and the aryl bromide. Dissolve in anhydrous THF/Toluene.

-

Step 3 (Addition): Add

-Propylzinc bromide dropwise via syringe at room temperature. -

Step 4 (Reaction): Stir at ambient temperature for 2 hours. (Note: Electron-deficient rings accelerate the oxidative addition step, making this faster than electron-rich analogs).

-

Step 5 (Quench): Quench with saturated

. Extract with EtOAc.

-

-

Critical Control Point: Ensure the organozinc reagent is fresh. Titrate using iodine prior to use to confirm molarity.

Reactivity Profile: Benzylic Functionalization

The most chemically distinct feature of propyl-substituted electron-deficient arenes is the Benzylic Position . The EWG withdraws density, making the benzylic protons more acidic (

Wohl-Ziegler Bromination (Radical Substitution)

While feasible, this reaction is slower on electron-deficient rings due to a polarity mismatch between the electrophilic bromine radical (

-

Reagent: N-Bromosuccinimide (NBS).[1]

-

Initiator: AIBN or Benzoyl Peroxide.

-

Solvent:

(traditional) or Trifluorotoluene (modern, greener alternative).

Mechanism Note: The reaction relies on the stability of the benzylic radical.[2] Although the EWG pulls electrons, the radical is still stabilized by delocalization into the ring. However, the initial hydrogen abstraction has a higher activation energy barrier compared to toluene.

Protocol 2: Optimized Benzylic Bromination

-

Setup: Dissolve substrate (e.g., 1-nitro-4-propylbenzene) in Trifluorotoluene (

). -

Reagents: Add NBS (1.05 equiv) and AIBN (5 mol%).

-

Activation: Heat to reflux (

). -

Monitoring: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.

-

Purification: Filtration of succinimide followed by rapid chromatography. Warning: Benzylic bromides on electron-deficient rings are potent lachrymators and highly reactive electrophiles.

Medicinal Chemistry & Metabolic Liability

In drug discovery, the propyl group is often a "liability" due to rapid oxidative clearance.

Metabolic Soft Spots (CYP450)

Cytochrome P450 enzymes attack lipophilic alkyl chains. The propyl group on an electron-deficient ring is subject to two primary oxidation modes:

-

Benzylic Hydroxylation: Favored electronically (radical stability).

- -Oxidation: Oxidation at the terminal methyl group, leading to carboxylic acids.

Visualization: Metabolic Fate

Figure 2: Metabolic divergence of the propyl group. Benzylic oxidation is generally faster, but terminal oxidation leads to rapid clearance.

Mitigation Strategy: To block this metabolism, medicinal chemists often replace the

Summary of Reactivity

| Reaction Type | Reactivity on Propyl-EWG-Arene | Mechanism / Notes |

| EAS (Nitration/Bromination) | Deactivated | Ring is too electron-poor. Reaction requires forcing conditions; substitution occurs meta to the EWG (sterics of propyl irrelevant). |

| Activated | The EWG activates the ring. Propyl group (if ortho) may provide mild steric shielding but rarely blocks reaction. | |

| Radical Bromination | Moderate | Slower than toluene due to polarity mismatch, but high regioselectivity for the benzylic position. |

| Metabolic Oxidation | High | High clearance liability. "Grease" that attracts CYP enzymes. |

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett values).

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal. Link

-

Han, C., & Buchwald, S. L. (2009).[3] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society.[2][4][5][6] Link

- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. dspace.mit.edu [dspace.mit.edu]

Methodological & Application

Application Note: Protocol for Friedel-Crafts Alkylation of Trifluoromethylbenzene with Propyl Halides

Executive Summary & Strategic Analysis

The Friedel-Crafts alkylation of trifluoromethylbenzene (benzotrifluoride) presents a classic paradox in organic synthesis. The trifluoromethyl group (

However, alkylation is achievable under forcing conditions. This protocol details the synthesis of 1-isopropyl-3-(trifluoromethyl)benzene using propyl halides.

Critical Mechanistic Constraints

-

Deactivation Barrier: The electron-deficient ring requires a highly active Lewis acid catalyst (anhydrous

) and elevated temperatures. -

Carbocation Rearrangement: The use of 1-chloropropane (n-propyl chloride) results in a 1,2-hydride shift, generating a secondary carbocation. Consequently, the product is exclusively the isopropyl derivative, identical to the product obtained using 2-chloropropane (isopropyl chloride).

-

Polyalkylation ("The Runaway Reaction"): The introduction of an alkyl group is activating. The product, m-isopropylbenzotrifluoride, is more nucleophilic than the starting material. Without strict stoichiometric control (high dilution), polyalkylation will dominate.

-

Regioselectivity: The

group is a meta-director. The incoming electrophile will attack the meta position, avoiding the highly destabilized ortho/para intermediates.[1]

Reaction Mechanism & Pathway[2][3][4][5][6][7][8][9]

The following diagram illustrates the carbocation generation, rearrangement, and regioselective attack.

Figure 1: Mechanistic pathway highlighting the convergence of n-propyl and isopropyl precursors to the secondary carbocation and subsequent meta-attack.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Purity Requirements |

| Benzotrifluoride | Substrate / Solvent | 5.0 - 10.0 | Anhydrous (<0.01% |

| 2-Chloropropane | Electrophile Source | 1.0 | Dried over molecular sieves. (1-Chloropropane may be substituted). |

| Aluminum Chloride ( | Lewis Acid Catalyst | 1.1 - 1.2 | Fresh, Anhydrous. Yellow/gray powder indicates hydrolysis; use only white/off-white free-flowing powder. |

| Carbon Disulfide ( | Co-solvent (Optional) | N/A | Only if temperature control below 46°C is required (rarely needed for this substrate). |

Equipment Setup

-

Vessel: 3-neck Round Bottom Flask (RBF).

-

Atmosphere: Positive pressure of dry Nitrogen or Argon.

-

Temperature Control: Oil bath with magnetic stirring (or overhead mechanical stirring for scales >100g).

-

Gas Scrubbing: The reaction evolves stoichiometric

gas. The outlet must be connected to a scrubber (NaOH solution trap).

Step-by-Step Methodology

Phase 1: Catalyst Activation

-

Flame-dry the glassware under vacuum and backfill with inert gas.

-

Charge the RBF with Benzotrifluoride (10 equiv) .

-

Add Anhydrous

(1.1 equiv) in a single portion against a counter-flow of inert gas.-

Note: The mixture may remain a suspension. Benzotrifluoride is a poor solvent for ionic species.

-

Phase 2: Electrophile Addition (The Kinetic Control)

-

Heat the mixture to 50°C .

-

Add 2-Chloropropane (1.0 equiv) dropwise via an addition funnel over 60 minutes.

-

Why Slow Addition? To maintain a low instantaneous concentration of the carbocation relative to the unreacted substrate, favoring mono-alkylation over poly-alkylation.

-

-

Observation: Evolution of

gas (bubbling) indicates initiation. The suspension may darken.

Phase 3: Propagation & Completion

-

Once addition is complete, raise the temperature to Reflux (~100-102°C) .

-

Maintain reflux for 3 to 6 hours .

-

Monitoring: Monitor via GC-MS. Look for the disappearance of the alkyl halide and the ratio of Mono- vs. Di-alkylated product.

-

Endpoint: Stop when conversion of alkyl halide is >98%. Do not chase 100% conversion of benzotrifluoride (it is in excess).

-

Phase 4: Quench & Workup

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully quench by pouring the reaction mixture into a beaker of crushed ice/water (approx. 5x reaction volume).

-

Safety: Exothermic hydrolysis of residual

. Evolution of

-

-

Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (

). -

Combine organics and wash with:

-

(

-

Sat.

( -

Brine (

)

-

(

-

Dry over anhydrous

, filter, and concentrate via rotary evaporation.

Phase 5: Purification

-

Perform Fractional Distillation .

-

Fraction 1: Unreacted Benzotrifluoride (Recover and reuse).

-

Fraction 2: m-Isopropylbenzotrifluoride (Product, bp ~165-170°C).

-

Residue: Polyalkylated by-products.

-

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical monitoring and quenching steps.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction / Low Yield | Wet Catalyst | |

| High Polyalkylation | Insufficient Dilution | The product is more reactive than the starting material. Increase Benzotrifluoride equivalents to 15-20x or decrease addition rate. |

| Isomer Contamination | Temperature too High | While meta is thermodynamically favored, extremely high temps can cause alkyl group migration (isomerization) to equilibrium mixtures. Keep reflux controlled. |

| Dark/Tar Formation | Polymerization | Propyl cation may polymerize if not intercepted by the ring. Ensure stirring is vigorous to disperse the |

References

- Friedel-Crafts Chemistry Authority: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Deactivated Substrate Reactivity: Olah, G. A., & Kobayashi, S. (1971). Aromatic Substitution. XXVIII. Friedel-Crafts Isopropylation of Benzene and Methylbenzenes with Isopropyl Bromide and Propylene. Journal of the American Chemical Society, 93(25), 6964–6967. Link

-

Modern Catalytic Variants: Corma, A., & Garcia, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Solid Acid Catalysts. Chemical Reviews, 103(11), 4307–4366. (Discusses zeolite alternatives for deactivated rings). Link

-

Benzotrifluoride Solvent Properties: Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Methylene Chloride. Journal of Organic Chemistry, 62(3), 450–451. Link

Sources